molecular formula C6H3Br2F2N B1649035 2,4-Dibromo-3,6-difluoroaniline CAS No. 1000577-86-5

2,4-Dibromo-3,6-difluoroaniline

Cat. No. B1649035
CAS RN: 1000577-86-5
M. Wt: 286.9 g/mol
InChI Key: BRKOSTCYPCHQEI-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluoroaniline is a chemical compound used in chemical synthesis . It has a molecular weight of 286.9 .


Synthesis Analysis

The synthesis of similar compounds involves reaction temperatures of 10-30°C, with reaction times of 4-6 hours . The reaction solvent is water, and the reactants are added in a specific ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using diffraction studies on single crystals .


Chemical Reactions Analysis

The bromo-substituent in similar compounds allows Pd-catalysed coupling reactions for expanding the size of the molecule .


Physical And Chemical Properties Analysis

2,4-Dibromo-3,6-difluoroaniline is a solid at room temperature . It has a molecular weight of 286.9 .

Scientific Research Applications

Haloaniline-Induced In Vitro Nephrotoxicity

Haloanilines, including compounds similar to 2,4-Dibromo-3,6-difluoroaniline, are utilized as chemical intermediates in manufacturing pesticides, dyes, and drugs. Studies have evaluated their nephrotoxic effects in vitro, demonstrating that certain haloaniline derivatives can be potent nephrotoxicants, affecting renal function through mechanisms like lactate dehydrogenase (LDH) release and alterations in gluconeogenesis capacity (Hong et al., 2000).

Spectroscopic and Quantum Chemical Studies

Research has focused on the structural and physicochemical characterization of haloaniline derivatives, including 2,4-Dibromo-3,6-difluoroaniline, using spectroscopic and quantum chemical methods. These studies provide insights into the electronic characteristics, molecular structure, and potential applications in materials science (Kose et al., 2015).

Chemical Synthesis and Local Anesthetic Activity

Derivatives of 2,4-Dibromo-3,6-difluoroaniline have been explored for the synthesis of biologically active compounds, including those with local anesthetic properties. Such research indicates the potential pharmaceutical applications of these derivatives (Gataullin et al., 1999).

Environmental Impact and Alternative Surfactants

The environmental behaviors and potential adverse effects of fluorinated compounds, including those related to 2,4-Dibromo-3,6-difluoroaniline, have been studied, particularly in the context of their use in aqueous film-forming foams for fire extinguishing. Research into alternatives to environmentally persistent and toxic fluorinated surfactants is ongoing, aiming to identify compounds with lower environmental impact (Ruan et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and can cause skin and eye irritation .

Future Directions

A Pd-azobenzene complex based on similar compounds has shown photo-switching properties, which could be useful in applications such as perovskite solar cells and OLEDs .

properties

IUPAC Name

2,4-dibromo-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOSTCYPCHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,6-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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